Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, 95% Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, 95%
Brand Name: Vulcanchem
CAS No.: 1823403-92-4
VCID: VC11656740
InChI: InChI=1S/C8H9N3S2/c1-6-5-7(2)11(10-6)8(12)13-4-3-9/h5H,4H2,1-2H3
SMILES: CC1=CC(=NN1C(=S)SCC#N)C
Molecular Formula: C8H9N3S2
Molecular Weight: 211.3 g/mol

Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, 95%

CAS No.: 1823403-92-4

Cat. No.: VC11656740

Molecular Formula: C8H9N3S2

Molecular Weight: 211.3 g/mol

* For research use only. Not for human or veterinary use.

Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, 95% - 1823403-92-4

Specification

CAS No. 1823403-92-4
Molecular Formula C8H9N3S2
Molecular Weight 211.3 g/mol
IUPAC Name cyanomethyl 3,5-dimethylpyrazole-1-carbodithioate
Standard InChI InChI=1S/C8H9N3S2/c1-6-5-7(2)11(10-6)8(12)13-4-3-9/h5H,4H2,1-2H3
Standard InChI Key OMTFYPHYESIDFH-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C(=S)SCC#N)C
Canonical SMILES CC1=CC(=NN1C(=S)SCC#N)C

Introduction

Chemical and Structural Characteristics

Molecular Composition and Physical Properties

Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate is characterized by its pyrazole core substituted with methyl groups at the 3- and 5-positions, coupled with a dithiocarbamate functional group. The compound’s molecular structure is defined by the SMILES string CC1=NN(C(SCC#N)=S)C(C)=C1 and the InChI key OMTFYPHYESIDFH-UHFFFAOYSA-N . It exists as a powder with a melting point range of 104–109°C and is soluble in organic solvents such as tetrahydrofuran and dimethylformamide .

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource
CAS Number1823403-92-4
Molecular FormulaC8H9N3S2\text{C}_8\text{H}_9\text{N}_3\text{S}_2
Molecular Weight211.31 g/mol
Purity95%
Melting Point104–109°C
Storage Conditions2–8°C, protected from light

Structural Advantages for RAFT Polymerization

The dithiocarbamate group (S2C–N\text{S}_2\text{C–N}) in Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate facilitates reversible chain transfer during polymerization, ensuring control over polymer growth . The electron-withdrawing cyanomethyl group enhances the stability of the intermediate radicals, reducing premature termination . This structural configuration allows the compound to outperform traditional trithiocarbonate RAFT agents by minimizing odor and avoiding the generation of low-molar-mass thiols during polymer storage .

Applications in Polymer Science

Controlled Polymerization of MAMs and LAMs

Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate is effective in polymerizing more activated monomers (MAMs) such as acrylates (e.g., methyl acrylate), acrylamides (e.g., N,NN,N-dimethylacrylamide), and styrenes . For less activated monomers (LAMs) like vinyl acetate and NN-vinylpyrrolidinone, this RAFT agent enables controlled polymerization without requiring stringent reaction conditions . The compound’s dual compatibility permits the synthesis of MAM-LAM block copolymers, which are critical for applications in drug delivery and thermoplastic elastomers .

Low Dispersity and Molecular Weight Control

The compound’s ability to regulate chain transfer kinetics results in polymers with dispersity (ĐĐ) values below 1.2, a hallmark of controlled radical polymerization . For example, in the polymerization of methyl acrylate, it achieves near-complete monomer conversion while maintaining a narrow molecular weight distribution . This precision is attributed to the balanced reactivity of the dithiocarbamate group, which moderates the equilibrium between active and dormant polymer chains .

Table 2: Representative Monomers and Polymer Properties

Monomer ClassExamplesDispersity (ĐĐ)Key Applications
MAMsMethyl acrylate, Styrene1.05–1.15Coatings, Adhesives
LAMsVinyl acetate, NN-vinylpyrrolidinone1.1–1.3Biomedical hydrogels

Research Advancements and Future Directions

Innovations in RAFT Agent Design

Recent studies highlight the adaptability of Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate in “switchable” RAFT systems, where pH or temperature changes modulate polymerization activity . For instance, its pyrazole ring allows post-polymerization modifications, enabling the synthesis of stimuli-responsive polymers . Comparative studies with halogenated derivatives (e.g., 4-chloro-3,5-dimethyl analogs) reveal enhanced chain transfer efficiency in polar solvents .

Emerging Applications in Advanced Materials

Ongoing research explores its utility in synthesizing:

  • Multi-block copolymers for self-healing materials .

  • Star polymers with core-shell architectures for catalytic applications.

  • Biohybrid polymers conjugated with peptides or nucleic acids .

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